REACTION_SMILES
|
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH:9]([CH2:21][c:22]2[n:23]([CH3:27])[cH:24][cH:25][n:26]2)[CH2:10][CH:11]([O:13][Si:14]([CH3:15])([CH3:16])[C:17]([CH3:18])([CH3:19])[CH3:20])[CH2:12]1.[CH3:32][OH:33].[CH:28](=[O:29])[O-:30].[NH4+:31]>>[CH:28](=[O:29])[OH:30].[NH:8]1[CH:9]([CH2:21][c:22]2[n:23]([CH3:27])[cH:24][cH:25][n:26]2)[CH2:10][CH:11]([O:13][Si:14]([CH3:15])([CH3:16])[C:17]([CH3:18])([CH3:19])[CH3:20])[CH2:12]1
|
Name
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Cn1ccnc1CC1CC(O[Si](C)(C)C(C)(C)C)CN1Cc1ccccc1
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cn1ccnc1CC1CC(O[Si](C)(C)C(C)(C)C)CN1Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
O=CO
|
Name
|
|
Type
|
product
|
Smiles
|
Cn1ccnc1CC1CC(O[Si](C)(C)C(C)(C)C)CN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH:9]([CH2:21][c:22]2[n:23]([CH3:27])[cH:24][cH:25][n:26]2)[CH2:10][CH:11]([O:13][Si:14]([CH3:15])([CH3:16])[C:17]([CH3:18])([CH3:19])[CH3:20])[CH2:12]1.[CH3:32][OH:33].[CH:28](=[O:29])[O-:30].[NH4+:31]>>[CH:28](=[O:29])[OH:30].[NH:8]1[CH:9]([CH2:21][c:22]2[n:23]([CH3:27])[cH:24][cH:25][n:26]2)[CH2:10][CH:11]([O:13][Si:14]([CH3:15])([CH3:16])[C:17]([CH3:18])([CH3:19])[CH3:20])[CH2:12]1
|
Name
|
Cn1ccnc1CC1CC(O[Si](C)(C)C(C)(C)C)CN1Cc1ccccc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cn1ccnc1CC1CC(O[Si](C)(C)C(C)(C)C)CN1Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
O=CO
|
Name
|
|
Type
|
product
|
Smiles
|
Cn1ccnc1CC1CC(O[Si](C)(C)C(C)(C)C)CN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |